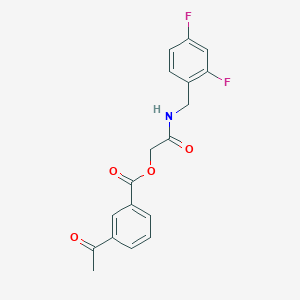

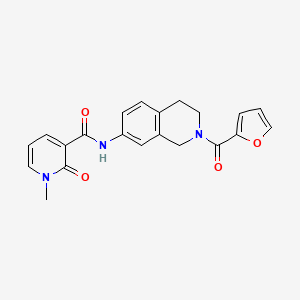

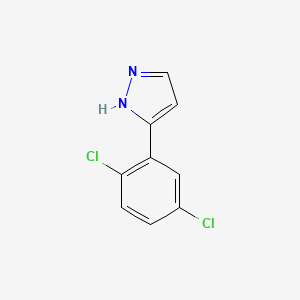

![molecular formula C21H15NO4S B2779638 (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 865593-37-9](/img/structure/B2779638.png)

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile, also known as AFN-1252, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound has been found to have several unique properties that make it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis of Furan Derivatives

A key application involves the preparation of 2,4-disubstituted furans through a sulfone-based strategy. This method, involving the reaction of 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, has been shown to produce furan derivatives efficiently. These compounds are crucial intermediates in the synthesis of various natural products and possess significant synthetic utility (Haines et al., 2011).

Catalytic Reactions and Synthesis

In another study, furan-2-yl(phenyl)methanol derivatives were successfully transformed into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using a tandem aza-Piancatelli rearrangement/Michael reaction. This reaction pathway, catalyzed by In(OTf)3, highlights the versatility of furan derivatives in synthesizing complex heterocyclic structures (Reddy et al., 2012).

Electrophilic Annulation

Electrophilic annulation techniques have been developed for creating 3-chalcogen-benzo[b]furans from 2-alkynylphenol derivatives. This process involves palladium-promoted reactions, showcasing the ability to synthesize structurally diverse furan-based compounds (Du et al., 2009).

Creation of Cyclopentenones and Furans

Utilizing 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent, researchers have developed methods for synthesizing both furans and cyclopentenones. These compounds are synthesized through reactions that feature high versatility and provide access to a range of furan and cyclopentenone derivatives (Watterson et al., 2003).

Antioxidant Agent Synthesis

In the realm of pharmaceuticals, novel chalcone derivatives have been synthesized for their potent antioxidant properties. These compounds, including (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, demonstrate the potential for furan derivatives in developing new antioxidant agents (Prabakaran et al., 2021).

Propriétés

IUPAC Name |

(E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(benzenesulfonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S/c1-15(23)16-7-9-17(10-8-16)21-12-11-18(26-21)13-20(14-22)27(24,25)19-5-3-2-4-6-19/h2-13H,1H3/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADATVWIQJLHZGD-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2779570.png)